molecular formula C7H14BrN3O2 B14695481 Einecs 250-109-4 CAS No. 30273-97-3

Einecs 250-109-4

Cat. No.: B14695481
CAS No.: 30273-97-3
M. Wt: 252.11 g/mol
InChI Key: MOLJMQQKNIYGQA-UHFFFAOYSA-M
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Description

Einecs 250-109-4, also known as Glyceryl Stearate, is a monoester of stearic acid with glycerin. It is a fully plant-derived ingredient from sustainable raw materials, typically used as the primary emulsifier. Glyceryl Stearate is solid in the form of white flakes, soluble in fats, oils, and waxes, and insoluble in water. It helps to modify viscosity and produce stable emulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl Stearate is synthesized through the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 200°C, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, Glyceryl Stearate is produced using a similar esterification process but on a larger scale. The raw materials, glycerin and stearic acid, are sourced from renewable resources such as palm oil, coconut oil, or olive oil. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing and efficient heat transfer. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Glyceryl Stearate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, Glyceryl Stearate can hydrolyze to produce glycerin and stearic acid.

    Oxidation: Glyceryl Stearate can undergo oxidation reactions, particularly when exposed to air and light, leading to the formation of peroxides and other oxidation products.

    Esterification: Glyceryl Stearate can participate in further esterification reactions with other fatty acids or alcohols to form more complex esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, elevated temperatures.

    Oxidation: Exposure to air, light, and heat.

    Esterification: Fatty acids, alcohols, acid catalysts, elevated temperatures.

Major Products Formed

    Hydrolysis: Glycerin and stearic acid.

    Oxidation: Peroxides and other oxidation products.

    Esterification: Complex esters.

Scientific Research Applications

Glyceryl Stearate has a wide range of applications in scientific research and industry:

Mechanism of Action

Glyceryl Stearate exerts its effects primarily through its emulsifying properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is particularly useful in the formulation of creams and lotions, where it helps to create a smooth and consistent texture. Additionally, Glyceryl Stearate acts as an emollient, providing a moisturizing effect by forming a protective barrier on the skin, reducing water loss, and improving skin hydration.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl Monostearate: Another monoester of stearic acid with glycerin, similar in structure and function to Glyceryl Stearate.

    Glyceryl Distearate: A diester of stearic acid with glycerin, used as an emulsifier and stabilizer in various formulations.

    Glyceryl Tristearate: A triester of stearic acid with glycerin, used as a thickener and stabilizer in cosmetic and pharmaceutical products.

Uniqueness

Glyceryl Stearate is unique due to its balance of hydrophilic and lipophilic properties, making it an effective emulsifier for both oil-in-water and water-in-oil emulsions. Its plant-derived origin and biodegradability also make it an environmentally friendly choice for various applications .

Properties

CAS No.

30273-97-3

Molecular Formula

C7H14BrN3O2

Molecular Weight

252.11 g/mol

IUPAC Name

2-(3H-diazirine-3-carbonyloxy)ethyl-trimethylazanium;bromide

InChI

InChI=1S/C7H14N3O2.BrH/c1-10(2,3)4-5-12-7(11)6-8-9-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

MOLJMQQKNIYGQA-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1N=N1.[Br-]

Origin of Product

United States

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